1-Azabicyclo[2.2.2]octane-4-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of 1-Azabicyclo[2.2.2]octane-4-carbonitrile and related derivatives involves one-pot, three-component reactions catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), demonstrating high yields and efficiency. These methods enable the generation of bicyclic ortho-aminocarbonitrile derivatives through reactions that proceed smoothly at room temperature, indicating the compound's accessibility for further chemical exploration (Yan et al., 2019).
Molecular Structure Analysis
1-Azabicyclo[2.2.2]octane's molecular structure has been characterized through methods such as NMR spectroscopy, indicating a stable configuration that supports its role as a scaffold in synthetic chemistry. The structure is notable for its chair conformation and centers of chirality, which are crucial for its chemical reactivity and the development of compounds with specific stereoselective properties (Mühlbach & Schulz, 1988).
Chemical Reactions and Properties
The compound's unique structure lends itself to various chemical transformations, including its use in the synthesis of dopamine transporter inhibitors, showcasing its potential in medicinal chemistry. Moreover, its reactivity with bases has been explored, leading to novel transformations and the development of derivatives with intriguing chemical properties (Tamiz et al., 2000).
Physical Properties Analysis
Research into the physical properties of derivatives such as 1-azabicyclo[4.2.0]octane reveals insights into the stability and behavior of these compounds under various conditions. Studies focusing on polymerization and the resulting polymers' properties underscore the potential of these bicyclic compounds in material science applications (Mühlbach & Schulz, 1988).
Chemical Properties Analysis
The chemical properties of 1-Azabicyclo[2.2.2]octane-4-carbonitrile are marked by its reactivity and versatility in organic synthesis. The ease of functionalization and the ability to engage in various chemical reactions make it a valuable component in the synthesis of complex organic molecules. Its application in creating azabicyclooctane scaffolds demonstrates its utility in the synthesis of biologically active compounds and the development of new synthetic methodologies (Svoboda & Paleček, 1995).
Scientific Research Applications
Synthesis of 1-Azabicyclo Compounds : A method for preparing 1-azabicyclo[2.2.2]octane-4-carbonitrile from pyridine-4-carboxamide was explored, highlighting its potential in organic synthesis (Svoboda & Paleček, 1995).
Intermolecular Reactions : Research into the reactions of 1-azabicyclo[2.2.2]octan-3-one with ylidene nitrile, leading to complex molecular structures, suggests its utility in developing novel chemical entities (Zoorob et al., 2005).
Diastereoselective Synthesis : Studies on the diastereoselective synthesis of azabicyclo[2.2.2]octanes from simple materials underline its importance in producing stereochemically complex molecules (Alizadeh et al., 2014).
Molecular Interactions and Crystal Structure : Investigations into the molecular interactions and crystal structures of azabicyclo[2.2.2]octane compounds, such as 4-aza-1-azoniabicyclo[2.2.2]octane 2,4-dinitrobenzoate, contribute to understanding solid-state chemistry and molecular interactions (Rosli et al., 2006).
Oxidation and Cleavage Reactions : The use of bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate for the oxidation and cleavage of nitrogen double bonds and alcohols highlights its role in synthetic chemistry (Hajipour et al., 1998).
Radical-Mediated Cascade Cyclization : The development of a modular strategy for synthesizing functionalized aryl-fused azabicyclo[2.2.2]octanes via radical-mediated cascade cyclization reveals its applications in creating structurally unique compounds (Malinakova et al., 2014).
Future Directions
The chemistry and applications of azabicyclo compounds remain underexplored . In the past few years, there has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights the diverse chemistry they can access, their value as synthetic precursors to cyclobutanes and azetidines, and identifies areas for future research .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMKLAOKVLRABO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181052 | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.2]octane-4-carbonitrile | |
CAS RN |
26458-78-6 | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026458786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo(2.2.2)octane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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